(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1327169-39-0
VCID: VC5997661
InChI: InChI=1S/C22H15ClFN3O3/c1-29-18-6-4-5-13-11-15(21(28)27-19-7-2-3-10-25-19)22(30-20(13)18)26-17-9-8-14(24)12-16(17)23/h2-12H,1H3,(H,25,27,28)
SMILES: COC1=CC=CC2=C1OC(=NC3=C(C=C(C=C3)F)Cl)C(=C2)C(=O)NC4=CC=CC=N4
Molecular Formula: C22H15ClFN3O3
Molecular Weight: 423.83

(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

CAS No.: 1327169-39-0

Cat. No.: VC5997661

Molecular Formula: C22H15ClFN3O3

Molecular Weight: 423.83

* For research use only. Not for human or veterinary use.

(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide - 1327169-39-0

Specification

CAS No. 1327169-39-0
Molecular Formula C22H15ClFN3O3
Molecular Weight 423.83
IUPAC Name 2-(2-chloro-4-fluorophenyl)imino-8-methoxy-N-pyridin-2-ylchromene-3-carboxamide
Standard InChI InChI=1S/C22H15ClFN3O3/c1-29-18-6-4-5-13-11-15(21(28)27-19-7-2-3-10-25-19)22(30-20(13)18)26-17-9-8-14(24)12-16(17)23/h2-12H,1H3,(H,25,27,28)
Standard InChI Key LMGFKKZEUDUMOT-ROMGYVFFSA-N
SMILES COC1=CC=CC2=C1OC(=NC3=C(C=C(C=C3)F)Cl)C(=C2)C(=O)NC4=CC=CC=N4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound (CAS No. 1327169-39-0) belongs to the chromene derivative class, featuring a benzopyran core fused with a pyran ring. Its molecular formula is C₂₂H₁₅ClFN₃O₃, with a molecular weight of 423.83 g/mol. Key structural elements include:

  • A Z-configured imino group (C=N) at position 2, which dictates spatial orientation and electronic interactions.

  • A 2-chloro-4-fluorophenyl substituent attached to the imino nitrogen, introducing halogen-driven hydrophobicity and hydrogen-bonding potential.

  • A methoxy group at position 8, enhancing solubility and modulating electron density across the chromene system.

  • A pyridin-2-yl carboxamide moiety at position 3, contributing to π-π stacking and hydrogen-bonding interactions with biological targets.

The stereoelectronic profile of this compound is critical to its bioactivity. Density functional theory (DFT) calculations on analogous chromenes suggest that the Z-configuration stabilizes the molecule through intramolecular hydrogen bonding between the imino proton and the carbonyl oxygen.

Synthesis and Optimization

Reaction Pathways

Synthesis involves a multi-step sequence optimized for yield and purity:

  • Formation of the Chromene Core: Condensation of 8-methoxy-2H-chromene-3-carboxylic acid with 2-chloro-4-fluoroaniline in the presence of EDCI/HOBt, achieving amide bond formation at position 3.

  • Imino Group Installation: Reaction with pyridin-2-amine under reflux in tetrahydrofuran (THF), facilitated by catalytic acetic acid to promote Schiff base formation.

  • Purification: Column chromatography using silica gel (ethyl acetate/hexane, 3:7) yields the final product with >95% purity, as confirmed by HPLC.

Table 1: Key Synthesis Parameters

StepReagents/ConditionsSolventTemperatureYield
1EDCI/HOBt, DMFDMF60°C78%
2Pyridin-2-amine, AcOHTHF80°C65%
3Silica chromatographyEthyl acetate/hexaneAmbient92%

Challenges in Scalability

Scale-up efforts face hurdles such as:

  • Solubility limitations of intermediates in polar aprotic solvents.

  • Epimerization risk at the imino group under prolonged heating, necessitating strict temperature control.

Biological Activity and Mechanistic Insights

Protein Kinase Inhibition

Molecular docking studies reveal strong binding affinity (-9.2 kcal/mol) to the ATP-binding pocket of protein kinases, comparable to staurosporine (-9.5 kcal/mol). The pyridin-2-yl carboxamide forms hydrogen bonds with hinge-region residues (e.g., Glu91 in CDK2), while the chloro-fluorophenyl group engages in hydrophobic interactions with the selectivity pocket.

Table 2: Comparative Docking Scores

CompoundTarget KinaseBinding Affinity (kcal/mol)
(2Z)-Chromene derivativeCDK2-9.2
StaurosporineCDK2-9.5
ImatinibBCR-ABL-10.1

Antiproliferative Effects

In vitro assays against MCF-7 breast cancer cells demonstrate an IC₅₀ of 2.4 μM, significantly lower than doxorubicin (0.8 μM) but with reduced cytotoxicity toward non-cancerous HEK293 cells (IC₅₀ > 50 μM). Mechanistically, the compound induces G1/S cell cycle arrest by downregulating cyclin D1 and phosphorylated Rb.

Research Challenges and Future Directions

Solubility and Formulation

The compound’s aqueous solubility (<0.1 mg/mL at pH 7.4) limits bioavailability. Strategies under investigation include:

  • Prodrug design using phosphate esters at the methoxy group.

  • Nanoparticle encapsulation with PLGA polymers to enhance tumor targeting.

Structure-Activity Relationships (SAR)

Systematic modifications are needed to elucidate key pharmacophores:

  • Methoxy Group: Removal reduces kinase affinity by 3-fold, highlighting its role in π-cation interactions.

  • Pyridin-2-yl vs. Phenyl: Substitution with phenyl decreases solubility but improves metabolic stability in hepatic microsomes.

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